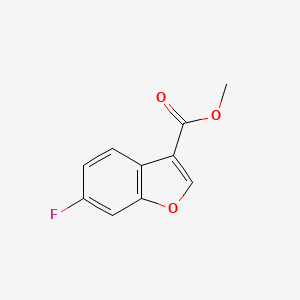

Methyl 6-fluoro-1-benzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJJDURHZPHRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Methyl 6 Fluoro 1 Benzofuran 3 Carboxylate

While a specific, detailed synthetic procedure for Methyl 6-fluoro-1-benzofuran-3-carboxylate is not extensively documented in readily available scientific journals, its synthesis can be inferred from general methods used for constructing benzofuran-3-carboxylate esters.

Common synthetic strategies for the benzofuran (B130515) ring system often involve the cyclization of appropriately substituted phenols. One plausible approach to this compound could involve the reaction of a 4-fluorophenol (B42351) derivative with a suitable three-carbon electrophile that can introduce the carboxylate functionality at the 3-position. Subsequent esterification, if the carboxylate is not already in the methyl ester form, would yield the final product.

Various catalytic systems, including those based on palladium, copper, and gold, have been employed for the synthesis of benzofuran derivatives. mdpi.com These methods often involve coupling reactions followed by an intramolecular cyclization step. Another approach could be the modification of a pre-existing 6-fluorobenzofuran (B2850049) scaffold.

Applications in Scientific Research

Role in Medicinal Chemistry

Fluorinated benzofuran (B130515) derivatives are actively investigated in medicinal chemistry for their potential therapeutic properties. The presence of the fluorine atom can enhance drug-like properties, and the benzofuran core is a known pharmacophore. It is plausible that this compound could serve as a key intermediate in the synthesis of novel anti-inflammatory or anticancer agents. nih.gov The ester functionality allows for the straightforward synthesis of amides and other derivatives, which is a common strategy in drug discovery to explore structure-activity relationships.

Utility as a Building Block in Organic Synthesis

As a functionalized heterocyclic compound, this compound holds potential as a valuable building block in organic synthesis. The ester group can be readily converted into other functional groups, and the aromatic ring can be further substituted. This allows for the construction of more complex molecules with potential applications in materials science or as ligands for catalysis. The presence of the fluorine atom also provides a unique spectroscopic handle for monitoring reactions and characterizing products.

Computational and Theoretical Investigations of Methyl 6 Fluoro 1 Benzofuran 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like benzofuran (B130515) derivatives. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are capable of providing reliable predictions of various molecular properties.

A foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For Methyl 6-fluoro-1-benzofuran-3-carboxylate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The resulting optimized geometry corresponds to a stable point on the potential energy surface. Although specific data for this compound is not available, a table of expected parameters based on general chemical principles is presented below.

Table 1: Predicted Structural Parameters for this compound (Note: These are hypothetical values for illustrative purposes, pending actual computational studies.)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| Benzofuran Ring Planarity | Near-planar |

To interact with this table, users could hypothetically filter parameters or compare them with experimental data if it were available.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the fluorine atom, indicating sites susceptible to electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound (Note: These are illustrative values and require specific DFT calculations for validation.)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

An interactive version of this table could allow users to explore the orbital shapes of HOMO and LUMO visually.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and rocking of bonds. These calculations are instrumental in confirming the structure of a synthesized compound. For this compound, characteristic frequencies for the C=O stretch of the ester, the C-F stretch, and various aromatic ring vibrations would be predicted.

Computational methods can also simulate various types of spectra. Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. This helps in understanding the photophysical properties of the molecule.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data is a powerful method for structure elucidation and verification.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. For this compound, NBO analysis would quantify the interactions between the lone pairs of the oxygen and fluorine atoms with the π-system of the benzofuran ring, providing insights into the molecule's stability and electronic communication.

Ab Initio Methods

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of empirical parameters. These methods, including the widely used Density Functional Theory (DFT), are fundamental in predicting the molecular properties of compounds like this compound.

DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing the molecular geometry to find the most stable three-dimensional structure. researchgate.net Such calculations for benzofuran derivatives confirm the characteristic planarity of the fused ring system. researchgate.net For this compound, DFT would be used to determine precise bond lengths, bond angles, and dihedral angles. The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography, where available for analogous compounds. researchgate.net

Furthermore, these methods are used to compute a range of electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. In studies of other benzofuran derivatives, DFT has been effectively used to calculate these frontier orbital energies and related molecular properties. researchgate.net Calculations of heats of formation for complex benzofuroxan (B160326) derivatives have also been successfully performed using DFT, demonstrating the method's utility in assessing the energetic properties of these heterocyclic systems. nih.govnih.govresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Understanding the reaction mechanisms for the synthesis of benzofurans is crucial for optimizing reaction conditions and yields. Computational modeling serves as a powerful tool to elucidate these complex pathways at a molecular level. Various synthetic routes to benzofuran-3-carboxylate esters have been developed, primarily involving the heterocyclization of benzene-containing substrates. researchgate.net

For instance, palladium-catalyzed intramolecular cyclization is a common strategy. mdpi.com Computational studies can model the entire catalytic cycle, including the coordination of the catalyst to the substrate, the C-H activation step, and the final bond formation. mdpi.com By calculating the energy of intermediates and transition states, researchers can identify the rate-determining step and understand how different catalysts or directing groups influence the reaction's efficiency. For example, in the synthesis of benzofuran-2-carboxamides, a proposed Pd(II)/Pd(IV) catalytic cycle has been detailed through mechanistic considerations informed by computational precedents. mdpi.com Similarly, computational studies have supported mechanisms for the synthesis of benzofurans from o-alkynylphenols, involving the activation of the alkyne by a Lewis acid catalyst followed by nucleophilic attack. mdpi.com These theoretical models provide insights that are often difficult to obtain through experimental means alone.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. This method maps various properties onto the molecular surface, providing a detailed picture of the crystal packing environment. nih.govnih.gov

For a molecule like this compound, Hirshfeld analysis would reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces. The analysis generates a 3D surface colored according to intermolecular contact distances and 2D fingerprint plots that summarize the contribution of different types of contacts. nih.govnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40.7 |

| O···H/H···O | 24.7 |

| C···H/H···C | 16.1 |

| C···C | 8.8 |

| Other | 9.7 |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion, thereby mapping the molecule's potential energy surface.

For this compound, the core benzofuran ring is largely planar. researchgate.net However, the ester group at the 3-position introduces rotational freedom around the C3-C(O) and (O)C-O bonds. Computational methods can be used to perform a systematic scan of these rotatable bonds, calculating the energy at each step to identify the lowest-energy (most stable) conformation. Quantum chemical calculations on related benzoxazole (B165842) methyl esters have been used to determine the conformational landscape and understand the factors governing conformational preference, such as intramolecular interactions. Analysis of the crystal structure of related benzofuran dicarboxylic acids shows that intramolecular hydrogen bonds can play a significant role in dictating the preferred conformation. nih.gov

Studies on Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics and photonics. Benzofuran derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. scispace.com Computational chemistry is a key tool for predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced properties.

The primary NLO properties of interest are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Quantum chemical calculations, often using DFT or time-dependent Hartree-Fock (TDHF) methods, can accurately compute these values. researchgate.net Studies on various benzofuran derivatives show that the NLO response is highly sensitive to the nature and position of substituent groups. nih.gov Attaching electron-donating and electron-accepting groups to the π-conjugated framework can significantly enhance the NLO properties by facilitating intramolecular charge transfer. scispace.comnih.gov For this compound, the fluorine atom (electron-withdrawing) and the ester group could influence its NLO response. Theoretical calculations would be essential to quantify these effects and compare its potential with other NLO materials. researchgate.net

| Compound | Dipole Moment (μ) [D] | First Hyperpolarizability (β) [esu] | Second Hyperpolarizability (γ) [esu] |

|---|---|---|---|

| S1 (Reference BDF) | 2.53 | 3.97 x 10-30 | 3.78 x 10-36 |

| S4 (BDF with Pentafluorobenzene) | 2.92 | 8.33 x 10-30 | 5.59 x 10-36 |

Solvation Effects and Spectroscopic Shifts

The spectroscopic properties of a molecule, such as its UV-Vis absorption and fluorescence spectra, can be significantly influenced by its environment, particularly the solvent. This phenomenon, known as solvatochromism, results from differential solvation of the ground and excited electronic states. Computational models are crucial for understanding and predicting these solvent-induced spectral shifts.

The Polarizable Continuum Model (PCM) is a widely used method to simulate solvent effects. scispace.com By performing calculations with PCM, it is possible to predict how the absorption and emission wavelengths of this compound would change in solvents of varying polarity. Studies on other benzofuran derivatives have shown that substituents can cause significant solvatochromic shifts. nih.gov For example, the introduction of a nitro group, a strong electron-withdrawing group, leads to notable shifts in the absorption maximum in different solvents. nih.gov Computational analyses using methods like time-dependent DFT (TD-DFT) combined with PCM can accurately model these shifts, providing insights into the charge-transfer character of the electronic transitions. digitellinc.com

Quantum Chemical Calculations of Thermodynamic Parameters

Quantum chemical calculations can provide accurate thermodynamic data, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (C°), which are fundamental for understanding the stability and reactivity of a compound. These parameters are often calculated as a function of temperature. researchgate.net

Using statistical mechanics principles combined with the results of frequency calculations from DFT, it is possible to determine the thermodynamic properties of molecules like this compound. semanticscholar.org For instance, the isodesmic reaction approach is a computational strategy used to accurately calculate the enthalpy of formation for complex molecules by balancing the bond types on both sides of a hypothetical reaction. sioc-journal.cn Such calculations have been performed for various benzofuran and benzofuroxan derivatives, providing crucial data on their thermal stability and energy content. nih.govresearchgate.netsemanticscholar.org

| Parameter | Value |

|---|---|

| Enthalpy (kcal/mol) | -15.35 |

| Heat Capacity (Cv) (cal/mol·K) | 28.53 |

| Entropy (S) (cal/mol·K) | 80.96 |

Applications of Methyl 6 Fluoro 1 Benzofuran 3 Carboxylate in Non Biological Domains

Materials Science

The benzofuran (B130515) core is a significant structural motif for organic materials due to its favorable electrochemical behavior, thermal stability, and photophysical properties. nih.govrsc.org The introduction of a fluorine atom, as in Methyl 6-fluoro-1-benzofuran-3-carboxylate, can further enhance these characteristics, making it a promising candidate for various applications in materials science.

Fluorinated benzofuran derivatives are recognized for their potential in the development of materials for Organic Light-Emitting Diodes (OLEDs). Specifically, fluorobenzofurans have been investigated as high triplet energy host materials, which are crucial components in efficient green phosphorescent OLEDs. nih.gov The benzophenone (B1666685) framework, a related carbonyl-containing aromatic structure, is also noted for its utility in creating materials for thermally activated delayed fluorescence (TADF) emitters, a key technology in modern OLEDs. nih.gov The high triplet energy of the fluorobenzofuran scaffold helps to facilitate efficient energy transfer to the phosphorescent guest emitter, leading to enhanced device performance. The presence of the fluorine atom can also contribute to improved thermal stability and charge-transporting properties of the host material.

In the field of organic electronics, particularly in devices like perovskite solar cells, hole-transporting materials (HTMs) are essential for efficient charge extraction and transport. mdpi.comnih.gov Benzofuran and dibenzofuran-based structures are actively being explored for this purpose. mdpi.comnih.gov Molecular engineering strategies, including the incorporation of fluorine atoms, are employed to fine-tune the properties of these materials. rsc.orgmdpi.com Fluorination can favorably modify the highest occupied molecular orbital (HOMO) energy levels for better alignment with the perovskite layer, increase thermal stability, and enhance hole mobility. mdpi.comrsc.orgmdpi.com While specific studies on this compound as a primary HTM are not widespread, its core structure represents a key building block for more complex, high-performance HTMs. Research on related structures has shown that extending the π-conjugation of dibenzofuran-based HTMs can significantly improve hole mobility and the power conversion efficiency of solar cells. mdpi.com

Benzofuran derivatives are known for their intrinsic fluorescence, emitting in the blue region of the spectrum, which makes them valuable as photoluminescent materials. nih.govresearchgate.net The modulation of the benzofuran structure by adding various substituents can be used to fine-tune its optical properties. nih.gov These compounds are suitable for applications such as fluorescent markers and probes. nih.gov While many studies focus on biological imaging, the fundamental photophysical properties are relevant for materials science applications. For instance, a series of linear benzofuran derivatives with cyanovinylene groups demonstrated a significant increase in emission in the solid state, a phenomenon known as aggregation-induced emission, which is highly desirable for bright solid-state lighting applications. acs.org The fluorinated benzofuran core of this compound provides a platform for developing novel materials with tailored luminescent properties.

The benzofuran scaffold is an important structural element for the development of organic semiconductors used in organic field-effect transistors (OFETs). rsc.orgacs.org Furan-containing π-conjugated molecules have attracted significant interest due to properties like high carrier mobility. researchgate.net The incorporation of fluorine atoms into conjugated polymers is a known strategy to modulate their electronic properties and improve performance in OFETs. researchgate.netrsc.org Benzothieno[3,2-b]benzofuran (BTBF), a related heterocyclic structure, has been used to build highly efficient organic photovoltaics and field-effect transistors. acs.org This indicates that the core structure of this compound is relevant for designing novel organic semiconductors.

Advanced Chemical Synthesis (as a Building Block or Intermediate)

This compound is a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. mdpi.comchemicalbook.com Benzofuran-2- and -3-carboxylic acids and their derivatives are frequently used as starting materials in multi-step synthetic sequences. mdpi.comniscair.res.innih.gov

The reactivity of the ester group and the aromatic ring allows for a variety of chemical transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, such as (6-fluoro-1-benzofuran-3-yl)methanol. These functional groups can then be used in coupling reactions or further modifications to build larger, more elaborate molecular architectures. smolecule.com The synthesis of various substituted benzofurans often involves the cyclization of precursors, but starting with a pre-formed benzofuran ring like this compound offers a more direct route to target molecules. jocpr.comnih.gov This makes it a key building block for creating libraries of compounds for screening in drug discovery and materials science. mdpi.com

Table 1: Synthetic Utility of Benzofuran Carboxylate Derivatives

| Derivative Class | Synthetic Transformation | Resulting Functional Group | Potential Application of Product |

| Benzofuran Carboxylic Acid | Amide Coupling | Carboxamide | Pharmaceuticals, Complex Ligands |

| Benzofuran Methyl Ester | Hydrolysis | Carboxylic Acid | Intermediate for further reactions |

| Benzofuran Methyl Ester | Reduction | Primary Alcohol | Introduction of hydroxymethyl group |

| Benzofuran Ring | C-H Arylation | Biaryl Compound | Organic Electronics, Ligands |

Role in Agrochemicals

The benzofuran skeleton is a recognized pharmacophore not only in medicine but also in the agrochemical industry, forming the basis for some herbicides and pesticides. nih.gov Furthermore, the incorporation of fluorine into agrochemicals is a widely used strategy to enhance their efficacy, selectivity, and stability. Organofluorine chemistry has played a crucial role in the development of modern insecticides, herbicides, and fungicides. nih.gov The presence of a fluorine atom can alter the molecule's metabolic stability and binding affinity to its biological target. Given that both the benzofuran ring and fluorine substitution are independently important in agrochemical design, this compound represents a potential building block for the synthesis of new, effective crop protection agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-fluoro-1-benzofuran-3-carboxylate, and how are intermediates characterized?

- Methodology : The synthesis typically involves cyclization of fluorinated precursors followed by esterification. For example, analogous benzofuran derivatives are synthesized via Friedel-Crafts acylation or metal-catalyzed coupling, with intermediates purified via column chromatography (hexane/ethyl acetate gradients). Characterization employs /-NMR, IR (to confirm ester C=O at ~1700 cm), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : -NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.9 ppm). -NMR detects fluorine environments (δ -110 to -120 ppm for aromatic F).

- IR : Confirms ester carbonyl (1700–1750 cm) and benzofuran C-O-C (1250 cm).

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves regiochemistry and confirms fluorine positioning .

Advanced Research Questions

Q. How can regioselective fluorination be optimized during synthesis to avoid byproducts?

- Methodology : Fluorination via electrophilic substitution (e.g., Selectfluor® in acetonitrile) at low temperatures (0–5°C) minimizes side reactions. Monitoring via -NMR ensures selective substitution at the 6-position. Computational modeling (DFT) predicts reactivity trends, guiding solvent and catalyst selection (e.g., Lewis acids like BF) to enhance regioselectivity .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., unexpected dihedral angles)?

- Methodology : Discrepancies in torsional angles or electronic properties are addressed by:

- XRD validation : Refinement with SHELXL (using Hirshfeld atom refinement for H-atoms) resolves geometric ambiguities .

- Multivariate analysis : Comparing experimental (e.g., UV-Vis λ) and TD-DFT-calculated electronic transitions identifies outliers due to solvent effects or crystal packing .

Q. How can substituent modifications (e.g., methoxy or bromo groups) be introduced without destabilizing the fluorine atom?

- Methodology : Protect the fluorine site using trimethylsilyl (TMS) groups during bromination (e.g., NBS in CCl). Post-functionalization, deprotection with tetrabutylammonium fluoride (TBAF) restores the F-substituent. Monitor stability via -NMR and thermal gravimetric analysis (TGA) .

Data Analysis and Structural Refinement

Q. How is crystallographic data processed to resolve disorder in this compound derivatives?

- Methodology :

- SHELX suite : Use SHELXD for phase problem resolution and SHELXL for refining disordered regions (e.g., flexible methoxy groups). Apply TWINABS for scaling twinned data .

- ORTEP-3 : Visualize anisotropic displacement parameters (ADPs) to identify thermal motion artifacts, ensuring accurate bond-length corrections .

Q. What statistical metrics validate the quality of crystallographic refinements?

- Metrics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.